1-Benzyl-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride
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Overview
Description
1-Benzyl-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a piperazine ring substituted with a benzyl group and a trifluoromethylbenzenesulfonyl group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-Benzyl-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride involves several steps. One common synthetic route includes the reaction of benzylpiperazine with 3-(trifluoromethyl)benzenesulfonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the desired product. The final compound is then purified and converted to its hydrochloride salt form .
Industrial production methods often involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-Benzyl-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
1-Benzyl-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride can be compared with other similar compounds, such as:
1-Benzylpiperazine: Lacks the trifluoromethylbenzenesulfonyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)benzylpiperazine: Similar structure but without the benzyl group, leading to variations in its reactivity and applications.
1-Benzyl-4-(trifluoromethyl)piperazine:
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
1-benzyl-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2S.ClH/c19-18(20,21)16-7-4-8-17(13-16)26(24,25)23-11-9-22(10-12-23)14-15-5-2-1-3-6-15;/h1-8,13H,9-12,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCGCNMOWRVAHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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